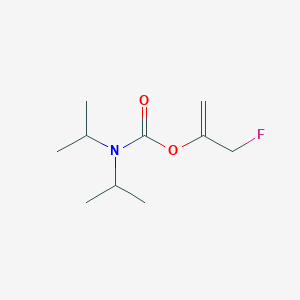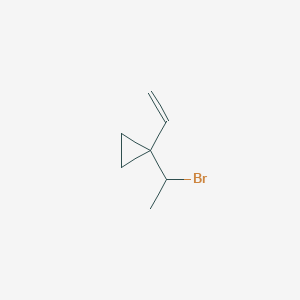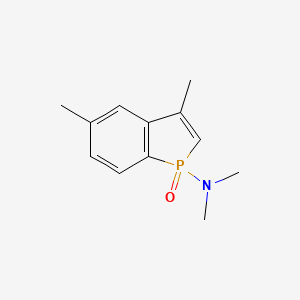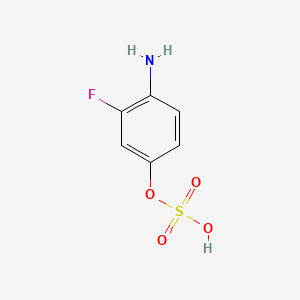
3-Heptyl-4-methyl-2,3-dihydro-1,3-thiazole-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Heptyl-4-methyl-2,3-dihydro-1,3-thiazole-2-carbaldehyde is a heterocyclic organic compound that features a thiazole ring Thiazoles are known for their diverse biological activities and are often found in various natural products and pharmaceuticals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Heptyl-4-methyl-2,3-dihydro-1,3-thiazole-2-carbaldehyde typically involves the condensation of appropriate aldehydes and amines under controlled conditions. One common method includes the reaction of heptanal with 4-methylthiazole in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
3-Heptyl-4-methyl-2,3-dihydro-1,3-thiazole-2-carbaldehyde can undergo several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, where substituents can be introduced at specific positions on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.
Reduction: Sodium borohydride (NaBH₄) in methanol.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 3-Heptyl-4-methyl-2,3-dihydro-1,3-thiazole-2-carboxylic acid.
Reduction: 3-Heptyl-4-methyl-2,3-dihydro-1,3-thiazole-2-methanol.
Substitution: Various substituted thiazole derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
3-Heptyl-4-methyl-2,3-dihydro-1,3-thiazole-2-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.
Wirkmechanismus
The mechanism of action of 3-Heptyl-4-methyl-2,3-dihydro-1,3-thiazole-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The thiazole ring may also interact with biological receptors, modulating their function and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Heptyl-4-methyl-2,3-dihydro-1,3-thiazole-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
3-Heptyl-4-methyl-2,3-dihydro-1,3-thiazole-2-methanol: Similar structure but with a primary alcohol group instead of an aldehyde.
4-Methyl-2,3-dihydro-1,3-thiazole-2-carbaldehyde: Lacks the heptyl group, making it less hydrophobic.
Uniqueness
3-Heptyl-4-methyl-2,3-dihydro-1,3-thiazole-2-carbaldehyde is unique due to its specific combination of functional groups and the presence of a heptyl chain, which can influence its solubility, reactivity, and biological activity. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
| 95596-41-1 | |
Molekularformel |
C12H21NOS |
Molekulargewicht |
227.37 g/mol |
IUPAC-Name |
3-heptyl-4-methyl-2H-1,3-thiazole-2-carbaldehyde |
InChI |
InChI=1S/C12H21NOS/c1-3-4-5-6-7-8-13-11(2)10-15-12(13)9-14/h9-10,12H,3-8H2,1-2H3 |
InChI-Schlüssel |
SILHUORQVFJFEL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCN1C(SC=C1C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3,3'-([1,1'-Biphenyl]-4,4'-diyl)bis(N,N-dimethylprop-2-yn-1-amine)](/img/structure/B14337554.png)




